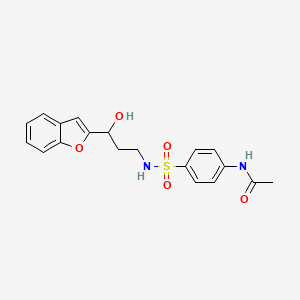

N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide is a synthetic small molecule characterized by a benzofuran core, a sulfamoyl linker, and an acetamide terminus. Its structure integrates a benzofuran moiety (a fused bicyclic aromatic system), a 3-hydroxypropyl chain, and a sulfamoyl group bridging to a phenylacetamide scaffold.

Properties

IUPAC Name |

N-[4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)21-15-6-8-16(9-7-15)27(24,25)20-11-10-17(23)19-12-14-4-2-3-5-18(14)26-19/h2-9,12,17,20,23H,10-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQLCDNBBXOXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran moiety can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the hydroxypropyl benzofuran with a sulfonyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide or the benzofuran ring, leading to different reduced products.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to benzofuran-2,3-dione, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide is a chemical compound with potential applications in scientific research . It features a benzofuran ring, a hydroxypropyl group, and a sulfamoyl phenyl acetamide moiety .

Chemical Structure and Properties

- Molecular Formula: C₁₉H₂₀N₂O₅S

- Molecular Weight: 388.4

- It contains a benzofuran moiety, a hydroxypropyl chain, and a sulfamoyl group .

Scientific Research Applications

Relevant applications of similar compounds can provide insight into the potential uses of this compound:

- Melatonin Receptor Agonist: N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, a compound with a benzofuran moiety, was synthesized as an orally bioavailable agonist at MT1 and MT2 melatonin receptors .

- Building Block in Synthesis: Similar compounds may be used as building blocks in the synthesis of more complex molecules.

- Drug research: It can be explored as a potential therapeutic agent for various diseases.

- Development of new materials: It can be utilized in the development of new materials and chemical processes.

Anticancer Properties

- Compounds with similar structures to this compound exhibit anticancer properties.

- Benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to enzyme inhibition and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: benzofuran derivatives , sulfamoyl-linked acetamides , and hydroxypropyl-containing molecules . Below is a systematic comparison with key compounds from published studies.

Sulfamoyl-Linked Acetamide Derivatives

- Pyrazole-Sulfonamide Derivatives (): The compound 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (Compound 9) shares the sulfamoyl-phenylacetamide backbone but replaces the benzofuran with a pyridine ring and acrylamide group. This derivative demonstrated apoptosis-inducing activity in colon cancer cells, attributed to its sulfamoyl group’s ability to disrupt protein-protein interactions .

- Piperidine/Morpholine-Acetamide Derivatives (): Compounds like 2-(4-((3-(2-methylpiperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (17{5,3}) feature acetamide termini but incorporate piperidine or morpholine rings instead of benzofuran. These analogs showed enhanced solubility due to their tertiary amine groups, which may improve bioavailability compared to the target compound’s hydroxypropyl chain .

Benzofuran-Containing Analogs

The target compound’s benzofuran core may confer similar redox-modulating properties, though its sulfamoyl and acetamide groups likely shift its mechanism toward enzyme inhibition .

Hydroxypropyl-Functionalized Molecules

Compounds with hydroxypropyl chains, such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in ), prioritize hydrogen-bonding interactions. The target compound’s 3-hydroxypropyl group may enhance solubility and receptor binding, similar to hydroxamic acids in , which showed metal-chelating activity in antioxidant assays .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Sulfamoyl Group: The sulfamoyl moiety in the target compound may mimic endogenous sulfonamides, enabling competitive inhibition of enzymes like carbonic anhydrase or histone deacetylases (HDACs).

- Benzofuran Core : Compared to indoline-based autophagy inhibitors (e.g., Compound 54 in ), the benzofuran system offers greater aromatic rigidity, which could enhance DNA intercalation or topoisomerase inhibition .

- Hydroxypropyl Chain : The 3-hydroxypropyl group may improve water solubility relative to morpholine/piperidine analogs (), though it could also increase metabolic susceptibility to oxidation .

Biological Activity

N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a benzofuran moiety and a sulfamoyl group, may exhibit various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 389.4 g/mol. The structure is notable for its combination of benzofuran and sulfamoyl functionalities, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.4 g/mol |

| Solubility | Not specified |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, benzofuroxan derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against both bacterial and fungal pathogens. The presence of electron-withdrawing groups in the benzofuran core enhances these antimicrobial effects, making them effective against antibiotic-resistant strains .

Case Studies

-

Anticancer Efficacy :

A study focusing on the cytotoxicity of benzofuroxan derivatives revealed that certain compounds led to significant apoptosis in cancer cell lines. The most potent compounds showed selectivity indices exceeding those of standard chemotherapeutics like Doxorubicin . -

Antimicrobial Testing :

In vitro assays have demonstrated that benzofuran derivatives exhibit strong activity against Staphylococcus aureus and various phytopathogenic fungi. One notable derivative was found to be four times more effective than the antifungal drug Nystatin against Trichophyton mentagrophytes .

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of benzofuran derivatives:

- Cytotoxicity : Compounds with dual functionalities (e.g., combining sulfamoyl and benzofuran moieties) showed enhanced cytotoxicity against multiple cancer cell lines.

- Selectivity : The selectivity index for certain derivatives indicated a promising therapeutic window, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of the benzofuran-propanol intermediate followed by coupling with 4-acetamidophenyl sulfonamide. Key steps include:

-

Sulfonylation : Use of sulfonyl chlorides (e.g., 4-nitrophenyl sulfonyl chloride) in anhydrous dichloromethane under nitrogen, with triethylamine as a base .

-

Coupling : Reaction conditions (e.g., 60–80°C, DMF solvent) and catalysts (e.g., DMAP) critically affect purity. Yields drop below 50% if temperatures exceed 90°C due to side reactions .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the final compound (>95% purity) .

- Data Table : Comparison of Reaction Conditions

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Sulfonylation | DCM | Et₃N | 25 | 78 | 90 | |

| Coupling | DMF | DMAP | 70 | 65 | 95 |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm benzofuran (δ 6.8–7.5 ppm for aromatic protons) and sulfamoyl (δ 3.1–3.3 ppm for NH) groups .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 459.12) .

- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonamide S=O) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in different assay systems for this compound?

- Methodological Answer : Discrepancies may arise from assay-specific factors:

- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility in PBS via dynamic light scattering .

- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to assess stability. Low stability (<30% remaining at 1 hr) may explain variable in vivo vs. in vitro results .

- Target Selectivity : Perform kinase profiling or receptor-binding assays to rule off-target effects (e.g., cross-reactivity with COX-2 reported in sulfonamide derivatives) .

Q. How does modifying the benzofuran or sulfamoyl moiety impact this compound's pharmacological profile?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Benzofuran Substitution : Electron-withdrawing groups (e.g., -Cl at position 5) enhance antimicrobial activity but reduce solubility. Hydroxypropyl chains improve blood-brain barrier penetration .

- Sulfamoyl Group : N-alkylation (e.g., methyl) decreases antibacterial efficacy but increases anti-inflammatory activity (IC₅₀ from 12 µM to 3 µM in LPS-induced macrophages) .

- Data Table : SAR of Key Modifications

| Modification Site | Group Added | Bioactivity Change | Source |

|---|---|---|---|

| Benzofuran (C5) | -Cl | ↑ Antimicrobial (MIC 2 µg/mL vs. 8) | |

| Sulfamoyl (N-H) | -CH₃ | ↑ Anti-inflammatory (IC₅₀ 3 µM vs. 12) |

Q. What computational methods predict this compound's interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to sulfamoyl NH and benzofuran oxygen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD >3 Å indicates weak binding .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB 0.4) but high plasma protein binding (92%), necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.